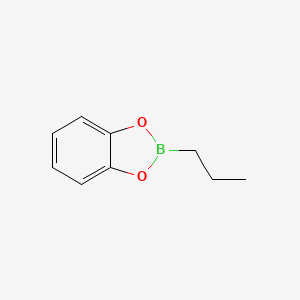

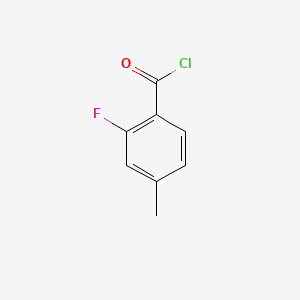

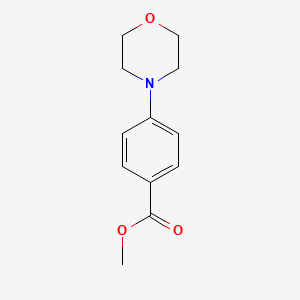

![molecular formula C12H10O4 B1353176 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 50624-08-3](/img/structure/B1353176.png)

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (DDC) is a natural product that has been studied extensively for its various biochemical and physiological effects. It is a polyphenolic compound, meaning it has multiple phenolic groups linked together. It is found in various plants, and has been isolated from the bark of the Chinese medicinal herb, Phellodendron amurense. DDC has been used for centuries in traditional Chinese medicine for its beneficial effects on the human body.

Applications De Recherche Scientifique

Biological Activity and Pharmacological Potential

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and its derivatives have been explored for various biological activities. The modification of these compounds through Mannich base formation revealed tranquilizing and neuroleptic properties, suggesting potential applications in treating disorders of the central and peripheral nervous systems (Garazd, Panteleimonova, Garazd, & Khilya, 2003).

Inhibition of Carbonic Anhydrases

A series of 6,7-dihydroxy-3-(methylphenyl) chromenones, including derivatives of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, were synthesized and tested for their inhibitory effects on human carbonic anhydrase I and II. These studies reveal the compound's potential as an inhibitor for these enzymes, which could have implications in medical research and drug development (Basaran et al., 2008).

Antimicrobial Activity

The antimicrobial properties of chromene derivatives, including 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, were studied. These studies identified certain chromene derivatives that showed significant activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).

Photovoltaic Applications

Research has also been conducted on the photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This research highlights the potential of these compounds in enhancing the efficiency of dye-sensitized solar cells, a crucial aspect of renewable energy technology (Gad, Kamar, & Mousa, 2020).

Chemical Synthesis and Catalysis

The compound and its derivatives have been involved in studies exploring efficient synthesis methods and catalytic applications. For instance, research on nickel(II) chromite nanoparticle-catalyzed synthesis of pyrano[c]chromenediones and [1,3]dioxolo[g]chromeneones demonstrates the compound's role in facilitating novel chemical syntheses (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021).

Mécanisme D'action

Target of Action

The primary target of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is the PA (PA N) endonuclease . This enzyme plays a crucial role in the life cycle of the influenza virus and is highly conserved among influenza strains and serotypes . Therefore, it is an attractive target for new antiviral therapies .

Mode of Action

The compound interacts with the PA (PA N) endonuclease, inhibiting its activity . This interaction is achieved through a structure-guided design and systematic SAR exploration . The compound is derived from recently discovered high-activity hits of endonuclease inhibitors .

Biochemical Pathways

The inhibition of the PA (PA N) endonuclease disrupts the life cycle of the influenza virus

Result of Action

The inhibition of the PA (PA N) endonuclease by 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one results in the disruption of the influenza virus life cycle . This leads to a decrease in the virus’s ability to infect host cells . In MDCK cells, the EC50 value for the H1N1 influenza virus was found to be 4.50 μM .

Propriétés

IUPAC Name |

6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-9-5-4-7-6-2-1-3-8(6)12(15)16-11(7)10(9)14/h4-5,13-14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXAPFLDYOBSDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20417515 |

Source

|

| Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

CAS RN |

50624-08-3 |

Source

|

| Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)

![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)

![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)